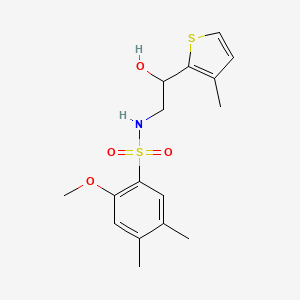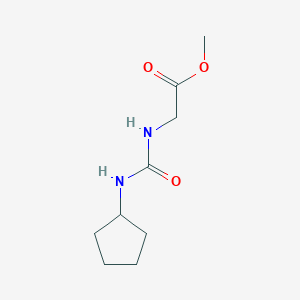
methyl N-(cyclopentylcarbamoyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-methylated amino acids like “methyl N-(cyclopentylcarbamoyl)glycinate” can be achieved through various methods. One such method involves the use of an imine reductase enzyme, DpkA, from Pseudomonas putida. By mutating an amino acyl residue in the substrate binding site of DpkA (DpkA F117L), the specific activity for reductive alkylamination of glyoxylate using monomethylamine and monoethylamine as substrates can be increased . This mutation led to faster fermentative production of sarcosine (N-methylglycine) and N-ethylglycine when expressed in a production strain .Molecular Structure Analysis
The molecular structure of “methyl N-(cyclopentylcarbamoyl)glycinate” consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The molecular weight of this compound is 200.238.Applications De Recherche Scientifique
Carbon Dioxide Capture :
- Amino acid ionic liquid tetramethylammonium glycinate ([N1111][Gly]) mixed with 2-amino-2-methyl-1-propanol (AMP) aqueous solution forms a new solvent for CO2 capture. This combination has shown enhanced absorption of CO2, indicating its potential in environmental applications like carbon capture and storage (Zhou, Jing, & Zhou, 2012).
Effects on Plant Stress Response :
- Methylglyoxal (MG), a by-product of glycolysis, is implicated in plant stress responses. Studies show that MG levels vary in plants and increase significantly under stress conditions like salinity, drought, and cold. This highlights the role of compounds like methyl N-(cyclopentylcarbamoyl)glycinate in plant stress physiology (Yadav et al., 2005).
Thermoresponsive Hydrogels for Drug Delivery :
- Poly(N-acryloyl glycinamide) forms thermoresponsive systems with potential for loco-regional sustained drug delivery. These hydrogels can transition from sol to gel form at body temperature, making them suitable for controlled drug release (Boustta et al., 2014).
Improving Antidepressant Efficacy :
- Studies have explored the use of NMDA receptor antagonists like N-(2-Indanyl)-glycinamide hydrochloride (CHF3381) in enhancing the efficacy of antidepressants. These compounds interact with the NMDA receptor, suggesting a role in modulating neurotransmission and potentially treating mental health disorders (Villetti et al., 2003).
Molecular Research and Protein Modification :
- The use of mutant pyrrolysyl-tRNA synthetase/tRNA pair for introducing methyllysine into proteins in E. coli indicates a molecular biology application. This technique facilitates site-specific protein modifications, important in research and potentially therapeutic applications (Ai, Lee, & Schultz, 2010).
Nanoparticle-Based Drug Delivery :
- A glycinate derivative of α-methylprednisolone conjugated to a cyclodextrin polymer forms nanoparticles for targeted drug delivery, showing potential in treating conditions like rheumatoid arthritis. This approach enhances drug efficacy and safety (Hwang, Rodgers, Oliver, & Schluep, 2008).
Chemical Synthesis and Industrial Applications :
- The Ni-foam-structured nanoporous Ni3P, transformed from Ni2P/Ni-foam, has been used for the highly selective hydrogenation of dimethyl oxalate to methyl glycolate, a crucial process in chemical synthesis and industrial applications (Zhu et al., 2019).
Orientations Futures
N-methylated amino acids like “methyl N-(cyclopentylcarbamoyl)glycinate” show potential in various applications. For instance, they serve as building blocks for peptide-based drugs and act as detergents when acetylated . The recent advancements in the fermentative production of N-methylated amino acids open up new possibilities for their large-scale production .
Propriétés
IUPAC Name |
methyl 2-(cyclopentylcarbamoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-14-8(12)6-10-9(13)11-7-4-2-3-5-7/h7H,2-6H2,1H3,(H2,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISSNMVSFGUDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2953812.png)

![N-benzyl-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2953816.png)
![2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2953817.png)
![1-(4-Fluorophenyl)-2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2953820.png)
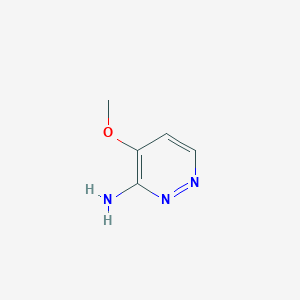
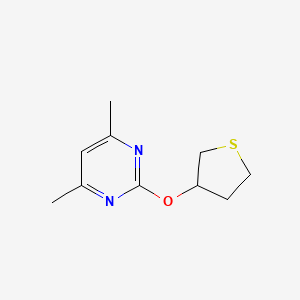

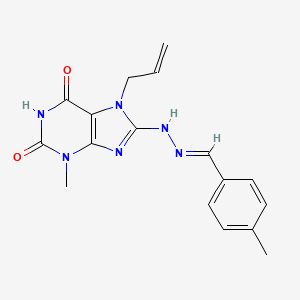
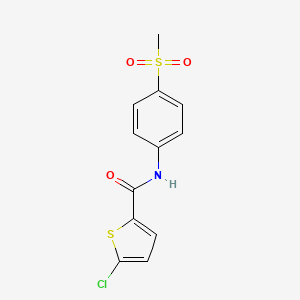
![2-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2953828.png)


